

Visualizing CEH-19 Expressing Neurons in C. elegans: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The homeobox transcription factor CEH-19 plays a crucial role in the specification and function of a subset of neurons in the nematode Caenorhabditis elegans. Understanding the precise expression pattern and function of CEH-19 is vital for dissecting neuronal development and identifying potential targets for therapeutic intervention in neurodevelopmental disorders. This document provides detailed protocols and application notes for the visualization of CEH-19 expressing neurons using fluorescent reporter constructs and antibody staining techniques. Furthermore, it outlines methods for quantifying phenotypes associated with ceh-19 mutations and presents a key signaling pathway involving this transcription factor.

Data Presentation: Phenotypes of ceh-19 Mutants

Mutations in the ceh-19 gene lead to distinct and quantifiable phenotypes, primarily affecting the function of the pharyngeal MC (marginal cell) motor neurons. These phenotypes provide a basis for functional assays in studies of neurodevelopment and drug screening.



Phenotype	Wild-Type	ceh-19(tm452) Mutant	Method of Quantification
Pharyngeal Pumping Rate	~250-300 pumps/minute	Moderately reduced	Manual counting of grinder movements per minute under a stereomicroscope.[1]
MC Neuron Axonal Morphology	Symmetrically located cell bodies with well-organized, consistent axonal projections.[1]	Various axonal defects including altered trajectories and branching.[1]	Qualitative and quantitative analysis of axonal morphology using confocal microscopy of ceh-19b::gfp reporter strains.
FLP-2 Neuropeptide Expression in MC Neurons	Present	Absent or severely reduced	Visualization of a flp- 2::gfp reporter construct in the MC neurons.

Experimental Protocols

Visualization of ceh-19 Expressing Neurons using a GFP Reporter

This protocol describes the generation and use of a transcriptional reporter construct where the promoter of the ceh-19b isoform drives the expression of Green Fluorescent Protein (GFP). This allows for the direct visualization of the MC, ADF, and PHA neurons in living animals.[1][2]

Protocol:

- Promoter Amplification:
 - Amplify the ~1.5 kb region upstream of the ceh-19b start codon from C. elegans genomic
 DNA using high-fidelity DNA polymerase.



 Design primers with appropriate restriction sites for subsequent cloning into a GFP reporter vector (e.g., pPD95.75).

Vector Ligation:

- Digest both the amplified ceh-19b promoter fragment and the GFP reporter vector with the corresponding restriction enzymes.
- Ligate the digested promoter fragment into the linearized vector using T4 DNA ligase.
- Transformation of C. elegans:
 - Prepare a DNA injection mix containing the ceh-19b::gfp reporter plasmid (50-100 ng/μl) and a co-injection marker (e.g., pRF4 with rol-6(su1006) at 100 ng/μl).
 - Inject the DNA mix into the gonad of young adult wild-type N2 hermaphrodites.
 - Identify transgenic progeny by their roller phenotype.
- Microscopy and Imaging:
 - Mount transgenic animals on a 2% agarose pad on a microscope slide.
 - Immobilize the animals using a drop of 10 mM levamisole.
 - Visualize GFP expression using a compound fluorescence microscope equipped with a FITC/GFP filter set.
 - For high-resolution imaging of neuronal morphology, use a confocal microscope.

Antibody Staining for CEH-19 Protein

This protocol outlines a general procedure for whole-mount immunofluorescence in C. elegans to visualize the subcellular localization of the **CEH-19 protein**. This method requires a specific primary antibody against CEH-19, which may need to be custom-generated.

Protocol:

Worm Preparation and Fixation:



- Wash a mixed-stage population of C. elegans off NGM plates with M9 buffer.
- Wash the worms several times to remove bacteria.
- Fix the worms in a solution of 1% formaldehyde in PBS for 1 hour at 4°C.
- Permeabilization (Freeze-Crack Method):[3]
 - Place a drop of the fixed worm suspension onto a poly-L-lysine coated slide.
 - Gently press a second poly-L-lysine coated slide on top to spread the worms.
 - Freeze the slide sandwich rapidly on a block of dry ice.
 - Pry the two slides apart with a razor blade. The "cracking" process breaks the cuticle, allowing antibody penetration.
- Blocking and Antibody Incubation:
 - Immediately immerse the slides in ice-cold methanol for 5 minutes, followed by ice-cold acetone for 5 minutes.
 - Rehydrate the slides in PBS.
 - Block for 1 hour at room temperature in PBS containing 1% BSA and 0.1% Tween-20 (PBST-BSA).
 - Incubate with the primary antibody against CEH-19 (diluted in PBST-BSA) overnight at 4°C in a humidified chamber.
- Secondary Antibody and Mounting:
 - Wash the slides three times for 15 minutes each in PBST.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat antirabbit, diluted in PBST-BSA) for 2 hours at room temperature in the dark.
 - Wash the slides three times for 15 minutes each in PBST.



- Mount the slides with a drop of mounting medium containing an anti-fade reagent and a coverslip.
- Imaging:
 - Visualize the fluorescent signal using a confocal microscope.

Signaling Pathway and Experimental Workflow Diagrams

PHA-4 -> CEH-19 -> FLP-2 Regulatory Pathway

The following diagram illustrates the transcriptional cascade controlling the expression of the neuropeptide-encoding gene flp-2 in the MC motor neurons. The forkhead transcription factor PHA-4 is required for the expression of ceh-19, which in turn is necessary to activate the expression of flp-2.[2]

Caption: A transcriptional cascade in C. elegans MC neurons.

Experimental Workflow for Visualizing CEH-19 Neurons

This diagram outlines the key steps involved in the visualization of neurons expressing ceh-19 using the GFP reporter method.

Caption: Workflow for generating and imaging a ceh-19p::gfp reporter strain.

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